4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline
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Overview
Description
4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline is a complex organic compound with the molecular formula C17H25N3. It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and unique chemical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(1R,2R,4S)-2-Bicyclo[221]heptanyl]piperazin-1-yl]aniline typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ether or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine: This compound shares the bicyclo[2.2.1]heptane core but differs in its functional groups.
Bicyclo[2.2.1]heptan-2-ol: Another similar compound with a hydroxyl group instead of the piperazine and aniline groups.
Uniqueness
The uniqueness of 4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline lies in its combination of the bicyclo[2.2.1]heptane core with the piperazine and aniline groups. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[4-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12,18H2/t13-,14+,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPFUGRENUWNNG-JJRVBVJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2N3CCN(CC3)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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